molecular formula C8H9N3O B13508973 2-(2-Azidophenyl)ethan-1-ol

2-(2-Azidophenyl)ethan-1-ol

Cat. No.: B13508973
M. Wt: 163.18 g/mol
InChI Key: FZCWOUWGGATOSQ-UHFFFAOYSA-N
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Description

2-(2-Azidophenyl)ethan-1-ol is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated phenyl ethan-1-ol is reacted with sodium azide under suitable conditions to replace the halogen with an azide group .

Industrial Production Methods: While specific industrial production methods for 2-(2-Azidophenyl)ethan-1-ol are not widely documented, the general approach would involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Triphenylphosphine in an inert solvent like dichloromethane.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Iminophosphorane intermediates.

Scientific Research Applications

2-(2-Azidophenyl)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Azidophenyl)ethan-1-ol largely depends on the functional groups present. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in bioconjugation and drug development. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity in various environments .

Comparison with Similar Compounds

    2-Azidoethanol: Similar structure but lacks the phenyl ring.

    2-(2-Azidophenyl)ethanol: Similar but with a different position of the hydroxyl group.

    Phenyl azide: Lacks the ethan-1-ol moiety.

Uniqueness: 2-(2-Azidophenyl)ethan-1-ol is unique due to the combination of the azide group and the hydroxyl group attached to a phenyl ring. This combination allows for versatile reactivity, making it suitable for a wide range of applications in synthetic chemistry and bioconjugation .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2-(2-azidophenyl)ethanol

InChI

InChI=1S/C8H9N3O/c9-11-10-8-4-2-1-3-7(8)5-6-12/h1-4,12H,5-6H2

InChI Key

FZCWOUWGGATOSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCO)N=[N+]=[N-]

Origin of Product

United States

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